NOX Isoform Selectivity Profile: GKT137831 vs. GKT136901, Apocynin, and VAS2870
In cell-free assays using membranes from cells heterologously overexpressing human NOX isoforms, GKT137831 demonstrates a defined dual NOX1/NOX4 inhibition profile with Ki values of 110±30 nM (NOX1) and 140±40 nM (NOX4), and substantially lower affinity for NOX2 (Ki = 1750±700 nM) and NOX5 (Ki = 410±100 nM) [1]. This contrasts with GKT136901, which exhibits a Ki of 160 nM for NOX1 and a less favorable overall selectivity window [2]. In comparison, the prototypical NOX inhibitor apocynin exhibits an IC50 of approximately 30 µM in neutrophils and functions as a prodrug requiring myeloperoxidase-mediated activation, with significant ROS scavenging activity confounding interpretation [2]. VAS2870, a triazolo pyrimidine derivative, exhibits an IC50 of 77 nM in neutrophil assays but suffers from poor solubility and off-target thioalkylation of cysteine residues [2]. GKT137831 also demonstrates no affinity for xanthine oxidase and does not scavenge ROS or reactive nitrogen species, confirming its mechanism-based inhibition profile [1].
| Evidence Dimension | NOX isoform inhibitory potency (Ki) and selectivity |
|---|---|
| Target Compound Data | NOX1: Ki = 110±30 nM; NOX4: Ki = 140±40 nM; NOX2: Ki = 1750±700 nM; NOX5: Ki = 410±100 nM |
| Comparator Or Baseline | GKT136901: NOX1 Ki = 160 nM; Apocynin: neutrophil IC50 ≈ 30 µM; VAS2870: neutrophil IC50 = 77 nM |
| Quantified Difference | GKT137831 exhibits ~15-fold selectivity for NOX1/NOX4 over NOX2, and ~3-fold over NOX5. GKT136901 has ~1.5-fold lower potency on NOX1 than GKT137831. Apocynin is ~200-fold less potent than GKT137831 and lacks isoform selectivity. |
| Conditions | Cell-free assay using membranes from HEK293 cells heterologously overexpressing human NOX1, NOX2, NOX4, or NOX5; ROS production measured by Amplex Red |
Why This Matters
Procurement of GKT137831 ensures a well-characterized, selective tool compound with defined NOX1/NOX4 dual inhibition, avoiding the confounding off-target effects and poor selectivity of older generation NOX inhibitors.
- [1] Aoyama T, Paik YH, Watanabe S, et al. Nicotinamide adenine dinucleotide phosphate oxidase in experimental liver fibrosis: GKT137831 as a novel potential therapeutic agent. Hepatology. 2012;56(6):2316-2327. doi:10.1002/hep.25938 View Source
- [2] Teixeira G, Szyndralewiez C, Molango S, et al. Therapeutic potential of NADPH oxidase 1/4 inhibitors. Br J Pharmacol. 2017;174(12):1647-1669. doi:10.1111/bph.13532 View Source
